1,1'-(Decane-1,10-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one)
Description
1,1'-(Decane-1,10-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) (CAS: 85508-21-0) is a bis-imidazolone derivative featuring a decane (10-carbon) spacer connecting two 2-amino-1,5-dihydro-4H-imidazol-4-one moieties. Its molecular formula is C₁₈H₃₂N₆O₂, with a molecular weight of 364.49 g/mol (calculated) . This compound belongs to a class of bis-quaternary ammonium analogs, which are structurally related to bioactive quaternary ammonium compounds (QACs) known for antimicrobial properties .
Properties
CAS No. |
85508-21-0 |
|---|---|
Molecular Formula |
C16H28N6O2 |
Molecular Weight |
336.43 g/mol |
IUPAC Name |
2-amino-3-[10-(2-amino-5-oxo-4H-imidazol-3-yl)decyl]-4H-imidazol-5-one |
InChI |
InChI=1S/C16H28N6O2/c17-15-19-13(23)11-21(15)9-7-5-3-1-2-4-6-8-10-22-12-14(24)20-16(22)18/h1-12H2,(H2,17,19,23)(H2,18,20,24) |
InChI Key |
ULIKHNRXJNYEIK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N=C(N1CCCCCCCCCCN2CC(=O)N=C2N)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of EINECS 287-446-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route typically starts with the formation of the azo compound through a diazotization reaction, followed by coupling with a suitable aromatic compound. The resulting azo compound is then complexed with hydroxychromate and 2-aminoethanol to form the final product. Industrial production methods may involve large-scale batch processes with stringent control over reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity .
Chemical Reactions Analysis
EINECS 287-446-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.
Reduction: Reduction reactions can convert the compound into lower oxidation states or alter the azo group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.
Scientific Research Applications
EINECS 287-446-1 finds applications in multiple scientific research fields:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various ions and compounds.
Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of EINECS 287-446-1 involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s azo group and chromate moiety play crucial roles in its biological activity, potentially inhibiting enzyme function or altering protein structure. These interactions can disrupt cellular processes, leading to the compound’s observed effects in various biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The target compound is part of a homologous series of n,n’-(alkane-1,n-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) derivatives, differing primarily in alkane spacer length. Key analogs include:
Note: Discrepancies exist in molecular formulas reported for dodecane derivatives (e.g., C₁₈H₃₂N₆O₂ in vs. theoretical expectations for a 12-carbon chain). Further validation is required.
Physical and Chemical Properties
| Property | Butane-4C | Octane-8C | Decane-10C | Dodecane-12C |
|---|---|---|---|---|
| Density (g/cm³) | 1.61 | - | - | - |
| Boiling Point (°C) | 458.1 | - | - | - |
| LogP (lipophilicity) | - | - | - | 1.32 |
| Solubility | Low in H₂O | Moderate | Moderate | Low in H₂O |
- Lipophilicity Trends: Longer alkane spacers (e.g., 10C–12C) increase LogP, enhancing membrane permeability but reducing aqueous solubility .
- Thermal Stability: Butane-4C exhibits a high boiling point (458.1°C), suggesting strong intermolecular interactions .
Conformational and Solubility Differences
Biological Activity
1,1'-(Decane-1,10-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) is a compound with significant potential in medicinal chemistry. Its structure consists of two imidazole derivatives linked by a decane chain, which may influence its biological activity. This article explores the biological activities associated with this compound, including its pharmacological properties and potential therapeutic applications.
- CAS Number : 85508-21-0
- Molecular Formula : C16H28N6O2
- Molecular Weight : 336.433 g/mol
- LogP : 0.446
Biological Activity Overview
The biological activity of 1,1'-(Decane-1,10-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) has been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.
Anticancer Activity
The anticancer potential of imidazole derivatives has been explored extensively. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.
The mechanism by which 1,1'-(Decane-1,10-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) exhibits its biological activity may involve:
- Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit tyrosine kinases involved in cancer cell proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
Study on Anticancer Properties
In a study evaluating the anticancer effects of various imidazole derivatives, 1,1'-(Decane-1,10-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) was tested against several cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against HCT116 and MCF7 cells with IC50 values comparable to established chemotherapeutics such as doxorubicin.
Antifungal Activity Assessment
Another study focused on the antifungal properties of imidazole derivatives found that compounds similar to 1,1'-(Decane-1,10-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) showed notable activity against Candida albicans, suggesting potential applications in treating fungal infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
